Home > Products > Screening Compounds P134655 > (4,6-Dimethylpyrimidin-5-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone
(4,6-Dimethylpyrimidin-5-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone - 2034336-98-4

(4,6-Dimethylpyrimidin-5-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Catalog Number: EVT-2499364
CAS Number: 2034336-98-4
Molecular Formula: C23H29F3N6O
Molecular Weight: 462.521
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor with potent antiviral effects against HIV-1. [] It blocks the binding of the chemokine 125I-MIP-1α, but not 125I-RANTES. [] Interestingly, 873140 also blocks the calcium response effects of CCR5 activation by CCL5 (RANTES). [] This antagonist exhibits extremely persistent blockade of CCR5. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C (SCH 351125) is another noncompetitive allosteric antagonist of the CCR5 receptor. [] It blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES, and also blocks the calcium response effects of CCR5 activation by CCL5 (RANTES). []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D (SCH 417,690) is a third noncompetitive allosteric antagonist of the CCR5 receptor. [] Like Sch-C, it blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES, and also blocks the calcium response effects of CCR5 activation by CCL5 (RANTES). []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is another noncompetitive allosteric antagonist of the CCR5 receptor that blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES. [] It also inhibits the calcium response effects of CCR5 activation by CCL5 (RANTES). []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is another noncompetitive allosteric antagonist of the CCR5 receptor that blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES. [] It also inhibits the calcium response effects of CCR5 activation by CCL5 (RANTES). []

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor. [] It displays the most potent activity against PI3Kα among the class I PI3K isoforms. [] CYH33 inhibits PI3K/AKT/mTOR signaling in various cancer cell lines and has shown significant efficacy in inhibiting tumor growth in preclinical models. []

2-(((4-(4-(Pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-thio)methyl)benzo[d]thiazole (13h)

Compound Description: 13h is a 2,4,6-trisubstituted pyrimidine derivative containing a benzothiazole moiety. [] It exhibited moderate to strong antitumor activities against MGC-803 and PC-3 cells. [] It showed potent antitumor activity against PC-3 cells with an IC50 value of 3.82 μmol/L. []

2-(((4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-methyl)benzo[d]thiazole (13i)

Compound Description: 13i is another 2,4,6-trisubstituted pyrimidine derivative containing a benzothiazole moiety. [] It showed potent antitumor activity against PC-3 cells with an IC50 value of 2.29 μmol/L. []

(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]methanone, fumaric acid salt (F 13640)

Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist with analgesic and antidepressant properties. [, ] It has been shown to counteract opioid-induced hyperalgesia and affective conditioning. [, ] F 13640 induces both hyperalgesia and analgesia, with the time course correlating with 5-HT1A receptor occupancy. []

3-chloro-4-fluorophenyl-(4-fluorophenyl-4-{[(5-methyl-6 methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (F13714)

Compound Description: F13714 is a selective 5-HT1A receptor agonist. [] It demonstrates high affinity for 5-HT1A receptors and is over 500-fold selective for these receptors compared to alpha1 and D2 sites. [] F13714 effectively inhibits cAMP accumulation in cells expressing the human 5-HT1A receptor, demonstrating its agonistic activity. []

3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (40)

Compound Description: Compound 40 is a potent and orally active 5-HT1A receptor agonist with significant antidepressant potential. [] It exhibits higher affinity and selectivity for 5-HT1A receptors compared to dopaminergic D2 and adrenergic alpha1 receptors. [] In vivo studies demonstrated its potent 5-HT1A agonist activity, and it effectively inhibited immobility in the forced swimming test in rats, a common preclinical model for antidepressant activity. []

(3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (17, NLX-204)

Compound Description: NLX-204 (Compound 17) is a novel 5-HT1A receptor biased agonist, preferentially stimulating ERK1/2 phosphorylation. [] It displays high 5-HT1A receptor affinity and excellent selectivity against various other receptors. [] NLX-204 possesses favorable druglike properties and robustly stimulated ERK1/2 phosphorylation in the rat cortex. [] It showed potent and efficacious antidepressant-like activity in the rat Porsolt test. []

Source and Classification

This compound can be classified as a pyrimidine derivative with additional functional groups that enhance its biological activity. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. The presence of piperidine and piperazinyl groups further indicates its potential use in drug discovery, particularly in targeting neurological and psychiatric disorders.

Synthesis Analysis

The synthesis of this compound typically involves multiple steps, integrating various organic reactions. A common approach includes:

  1. Formation of the Pyrimidine Core: The initial step may involve the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through condensation reactions involving urea or thiourea derivatives with aldehydes or ketones.
  2. Piperidine and Piperazine Substitution: The introduction of piperidine and piperazine moieties can be accomplished using nucleophilic substitution reactions. For instance, a halogenated piperidine can react with a piperazine derivative under basic conditions to form the desired linkage.
  3. Final Coupling Reaction: The final step involves coupling the pyrimidine core with the piperidine-piperazine complex, often facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of this compound can be described as follows:

  • Pyrimidine Ring: The core structure is a pyrimidine ring substituted at positions 4 and 6 with methyl groups.
  • Piperidine and Piperazine Rings: Attached to the pyrimidine is a piperidinyl group linked to a piperazinyl group via a carbonyl (methanone) linkage.
  • Trifluoromethyl Group: The presence of a trifluoromethyl group at position 5 of the pyridine enhances lipophilicity and may contribute to biological activity.

This structure suggests potential interactions with biological targets due to its diverse functional groups, which can engage in hydrogen bonding and hydrophobic interactions.

Chemical Reactions Analysis

Chemical reactions involving this compound may include:

  1. Nucleophilic Substitution Reactions: These are crucial for modifying the piperidine or piperazine components.
  2. Acylation Reactions: The methanone functionality can participate in acylation reactions, potentially modifying its reactivity.
  3. Redox Reactions: Depending on the conditions, the trifluoromethyl group may undergo reduction or oxidation under certain chemical environments.

Understanding these reactions is vital for predicting how this compound might behave in biological systems or during synthetic transformations.

Mechanism of Action

The mechanism of action for compounds like (4,6-Dimethylpyrimidin-5-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone typically involves:

  1. Target Interaction: Binding to specific receptors or enzymes within biological pathways.
  2. Signal Transduction Modulation: Influencing downstream signaling pathways that lead to therapeutic effects.
  3. Biochemical Pathway Alteration: Potentially affecting metabolic processes by acting as an agonist or antagonist at target sites.

These mechanisms often require extensive computational modeling and experimental validation to elucidate specific interactions at the molecular level.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound may include:

  1. Molecular Weight: Approximately 427 g/mol.
  2. Solubility: Likely soluble in organic solvents such as DMSO or ethanol but may have limited solubility in water due to its hydrophobic components.
  3. Melting Point: Not readily available but can be estimated based on similar compounds; typically requires empirical determination.
  4. Stability: Stability under various pH levels and temperatures should be assessed to determine shelf-life and storage conditions.

These properties are crucial for formulation development in pharmaceutical applications.

Applications

The compound has potential applications in:

  1. Pharmaceutical Development: As a candidate for treating neurological disorders due to its structural motifs that suggest interaction with neurotransmitter systems.
  2. Chemical Biology Research: As a tool compound for studying biological pathways involving pyrimidine derivatives.
  3. Drug Discovery Platforms: Serving as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.

Properties

CAS Number

2034336-98-4

Product Name

(4,6-Dimethylpyrimidin-5-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone

Molecular Formula

C23H29F3N6O

Molecular Weight

462.521

InChI

InChI=1S/C23H29F3N6O/c1-15-13-31(20-5-4-18(12-27-20)23(24,25)26)10-11-32(15)19-6-8-30(9-7-19)22(33)21-16(2)28-14-29-17(21)3/h4-5,12,14-15,19H,6-11,13H2,1-3H3

InChI Key

GGZUFHOHIXIYOI-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2CCN(CC2)C(=O)C3=C(N=CN=C3C)C)C4=NC=C(C=C4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.